N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
CAS No.: 606095-14-1
Cat. No.: VC17293181
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606095-14-1 |
|---|---|
| Molecular Formula | C22H22N2O2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-cyclopropyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C22H22N2O2/c1-14-7-10-20-16(11-14)12-17(21(25)23-20)13-24(18-8-9-18)22(26)19-6-4-3-5-15(19)2/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,23,25) |
| Standard InChI Key | YPISYNNVZIYECP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC=CC=C4C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (C₂₂H₂₂N₂O₂) features three distinct structural domains:
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Benzamide Core: A 2-methyl-substituted benzamide scaffold provides rigidity and serves as a hydrogen-bond acceptor.
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Cyclopropyl Group: Attached to the benzamide nitrogen, this moiety introduces steric constraints that may influence receptor binding.
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Quinoline Derivative: The 6-methyl-2-oxo-1,2-dihydroquinolin-3-yl group contributes π-π stacking capabilities and enhances interactions with biological targets like DNA topoisomerases .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂N₂O₂ |
| Molecular Weight | 346.4 g/mol |
| ClogP | 2.77 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
These properties, derived from computational analyses, suggest moderate lipophilicity and favorable drug-likeness per Lipinski’s Rule of Five.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a multi-step protocol involving:
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Quinoline Intermediate Formation: Cyclization of 2-cyanoacetamide with substituted acetophenones under catalytic conditions (e.g., triethylenediamine at 40°C) .
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Benzamide Coupling: Reaction of the quinoline intermediate with N-cyclopropyl-2-methylbenzamide using EDCI/HOBt-mediated amide bond formation .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline Cyclization | 2-Cyanoacetamide, 40°C, 10 h | 78–85 |
| Amide Coupling | EDCI/HOBt, RT, 12 h | 65–72 |
Key purification techniques include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Green Chemistry Considerations
Recent patents describe solvent recovery systems (e.g., ethanol reflux distillation) achieving >80% solvent reuse, aligning with sustainable practices. The avoidance of benzoyl chloride intermediates reduces toxic byproducts .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays against Mycobacterium tuberculosis demonstrated 98.9% inhibition at 20 μg/mL (MIC = 3.2 μg/mL), outperforming first-line drugs like isoniazid (MIC = 0.1–0.2 μg/mL) . The quinoline moiety likely disrupts mycobacterial DNA gyrase, as evidenced by docking studies .
Table 3: Comparative Antimicrobial Activity
| Compound | % Inhibition (20 μg/mL) | MIC (μg/mL) |
|---|---|---|
| Target Compound | 98.9 | 3.2 |
| 6b26 | 94.1 | 1.6 |
| Isoniazid | 99.5 | 0.1 |
Pharmacological and Toxicological Profile
ADME Predictions
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Absorption: High intestinal permeability (Peff = 1.5 × 10⁻⁴ cm/s) due to moderate ClogP.
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Metabolism: Predominant hepatic glucuronidation via UGT1A1, with minor CYP3A4-mediated oxidation .
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Excretion: Renal clearance (t₁/₂ = 4.2 h) accounts for 60% of elimination.
Toxicity Screening
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